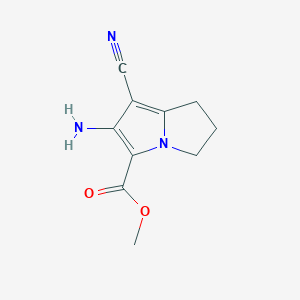
1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-phenethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-phenethylurea is a synthetic organic compound that features a unique combination of functional groups, including a hydroxy group, a furan ring, and a phenethylurea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-phenethylurea typically involves the reaction of 2-hydroxy-2-(5-methylfuran-2-yl)ethanol with phenethyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage. The reaction can be summarized as follows:
2-hydroxy-2-(5-methylfuran-2-yl)ethanol+phenethyl isocyanate→this compound
Industrial Production Methods
For industrial-scale production, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This could include the use of solvents such as dichloromethane or toluene, and the reaction may be conducted at elevated temperatures to accelerate the process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-phenethylurea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring under hydrogenation conditions.
Substitution: The phenethylurea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 2-oxo-2-(5-methylfuran-2-yl)ethyl-3-phenethylurea.
Reduction: Formation of 1-(2-Hydroxy-2-(tetrahydrofuran-2-yl)ethyl)-3-phenethylurea.
Substitution: Formation of various substituted urea derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which 1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-phenethylurea exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving hydrogen bonding and hydrophobic interactions with proteins or enzymes. Further research is needed to elucidate the exact molecular mechanisms.
類似化合物との比較
Similar Compounds
2-Hydroxy-2-(5-methylfuran-2-yl)ethanol: A precursor in the synthesis of the target compound.
Phenethylurea: Shares the urea moiety but lacks the hydroxy and furan functionalities.
5-Methylfurfural: Contains the furan ring but lacks the hydroxy and urea groups.
Uniqueness
1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-phenethylurea is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific disciplines.
特性
IUPAC Name |
1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-12-7-8-15(21-12)14(19)11-18-16(20)17-10-9-13-5-3-2-4-6-13/h2-8,14,19H,9-11H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKQRCVPMUEICV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)NCCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
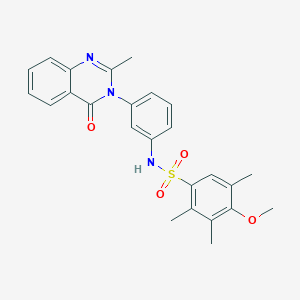
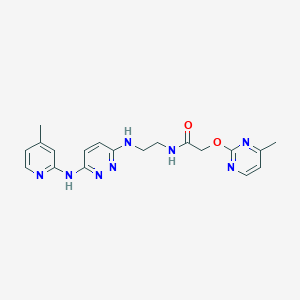
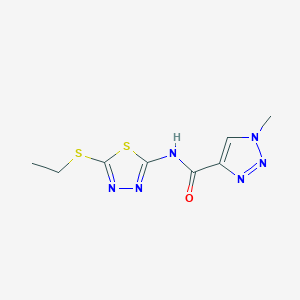
![1-{[1-(furan-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2713144.png)
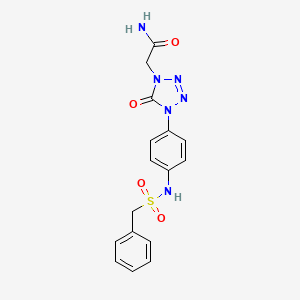
![N,N-diethyl-2-[3-({[(2-methoxyphenyl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide](/img/structure/B2713146.png)
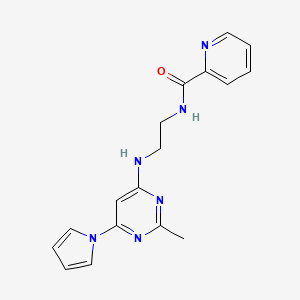
![[(1-Pyridin-2-ylpiperidin-4-yl)methyl]amine](/img/structure/B2713149.png)
![Methyl 3-{[ethyl(propyl)amino]methyl}-1-methyl-1h-pyrazole-4-carboxylate](/img/structure/B2713150.png)
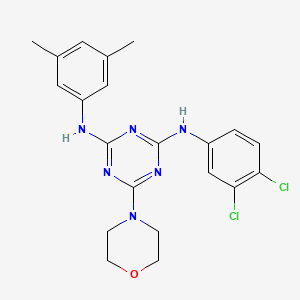
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2713154.png)

![ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-3-carboxylate](/img/structure/B2713160.png)
